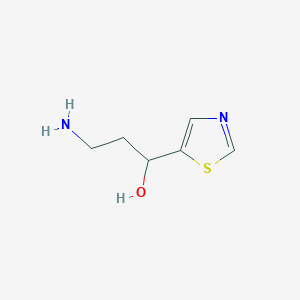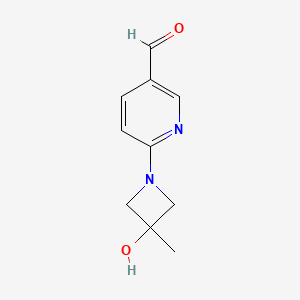
4-Phenylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The phenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidin-3-amine typically involves the reaction of piperidine with phenyl-containing reagents. One common method is the reductive amination of 4-phenylpiperidin-3-one with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride . Another approach involves the hydrogenation of 4-phenylpyridine under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) are frequently used to facilitate hydrogenation reactions . The scalability of these methods makes them suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-Phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Phenylpiperidin-3-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Phenylpiperidin-3-amine involves its interaction with specific molecular targets. It acts as a ligand for various receptors, modulating their activity. For instance, it can bind to neurokinin receptors, influencing neurotransmitter release and signal transduction pathways . The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for neurological research.
類似化合物との比較
4-Phenylpiperidine: Similar structure but lacks the amine group.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of an amine.
4-Cyano-4-phenylpiperidine: Features a cyano group in place of the amine.
Uniqueness: 4-Phenylpiperidin-3-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and drug development .
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
4-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
InChIキー |
QDHSTXGSUUWPSN-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(C1C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)


![N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)




![6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine](/img/structure/B13171667.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171673.png)
